trans-1,2-Dichlorocyclohexane
Description
Significance in Stereochemical Investigations and Organic Synthesis
The study of trans-1,2-dichlorocyclohexane is pivotal for understanding stereoisomerism. The trans arrangement of the two chlorine atoms gives rise to enantiomeric forms, (1R,2R) and (1S,2S), which are non-superimposable mirror images of each other. msu.edulibretexts.org This chirality, coupled with the conformational flexibility of the cyclohexane (B81311) ring, makes it an excellent model for investigating the nuances of stereochemical relationships.
In the realm of organic synthesis, this compound serves as a valuable intermediate. solubilityofthings.comcymitquimica.com Its chlorine substituents can be readily displaced through nucleophilic substitution reactions or eliminated to form cyclohexene (B86901) derivatives, providing pathways to a variety of other functionalized molecules. solubilityofthings.com The stereochemistry of the starting material directly influences the stereochemical outcome of these reactions, a principle of paramount importance in the synthesis of complex target molecules such as pharmaceuticals and natural products. For instance, the compound's ability to undergo both syn and anti elimination pathways, depending on the reaction conditions, showcases its synthetic versatility.
Foundational Research Context within Halocyclohexanes
Research on this compound is deeply rooted in the broader field of halocyclohexane chemistry. Halogenated cyclohexanes, in general, have been instrumental in developing our modern understanding of conformational analysis, a concept pioneered by Derek Barton. The chair conformation of the cyclohexane ring and the axial and equatorial positions of substituents are fundamental concepts that were largely elucidated through studies of these compounds. aip.orgacs.org
The presence of the two chlorine atoms in this compound introduces specific intramolecular interactions that dictate its preferred conformation. The molecule can exist in two primary chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). pharmacy180.com Early research focused on determining the relative stabilities of these conformers, a topic that has been investigated through various experimental techniques and computational methods. researchgate.netrsc.org These foundational studies have provided crucial data on the energetic penalties associated with axial substituents, known as A-values, which are essential for predicting the conformational preferences of more complex substituted cyclohexanes. acs.orgpharmacy180.com
The study of this compound and its halogenated relatives continues to be an active area of research, with modern investigations employing sophisticated techniques like gas electron diffraction and advanced computational modeling to refine our understanding of their molecular structures and energetics. researchgate.netustc.edu.cn
Conformational Analysis of this compound
The conformational landscape of this compound is dominated by the equilibrium between its diaxial (aa) and diequatorial (ee) chair conformers. researchgate.net
| Conformer | Chlorine Positions | Relative Stability |
| Diaxial (aa) | Both chlorine atoms are in axial positions. | Often favored in the gas phase due to the gauche effect. researchgate.netasianpubs.org |
| Diequatorial (ee) | Both chlorine atoms are in equatorial positions. | Generally more stable in solution due to reduced steric hindrance. pharmacy180.com |
Research has shown that in the gas phase, the diaxial conformer is surprisingly stable, with some studies indicating it is the major component. researchgate.net This preference for the diaxial form is attributed to the "gauche effect," an electronic interaction that stabilizes the gauche arrangement of the C-Cl bonds. asianpubs.org However, in solution, the diequatorial conformer is typically favored to minimize steric interactions between the chlorine atoms and the axial hydrogens of the cyclohexane ring. pharmacy180.com The energy difference between the two conformers is relatively small, and the equilibrium can be influenced by the solvent polarity. acs.org
Synthesis and Reactions
This compound can be synthesized through various methods, with the chlorination of cyclohexene being a common approach. It can also be prepared from trans-2-chlorocyclohexanol. chemicalbook.com
The reactivity of this compound is largely dictated by its stereochemistry. It undergoes E2 elimination reactions in the presence of a strong base to yield cyclohexene derivatives. For the E2 mechanism to proceed, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar arrangement. In the case of this compound, the diaxial conformer readily meets this requirement, making it more reactive towards E2 elimination than the diequatorial conformer. mdpi.com
Nucleophilic substitution reactions are also important transformations for this compound. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.
Research Findings from Spectroscopic and Computational Studies
A variety of spectroscopic techniques and computational methods have been employed to investigate the properties of this compound.
| Technique/Method | Key Findings |
| Gas Electron Diffraction | Provided precise measurements of bond lengths and angles in both the diaxial and diequatorial conformers in the gas phase. researchgate.net |
| Infrared (IR) and Raman Spectroscopy | Used to identify the vibrational modes characteristic of each conformer and to study the conformational equilibrium in different phases. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for determining the conformational equilibrium in solution by analyzing chemical shifts and coupling constants. |
| Computational Chemistry (ab initio, DFT) | Allowed for the calculation of the relative energies of the conformers, transition states for conformational interconversion, and the prediction of various spectroscopic properties. researchgate.netrsc.org |
Electron diffraction studies have revealed that in the gas phase at 100°C, the composition is approximately 60% diaxial conformer. researchgate.net Computational studies using Density Functional Theory (DFT) and other high-level methods have largely supported these experimental findings, providing a deeper understanding of the subtle electronic and steric factors that govern the conformational preferences. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
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Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-86-6 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dichlorocyclohexane, trans- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dichlorocyclohexane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dichlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
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| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
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Advanced Synthetic Methodologies for Trans 1,2 Dichlorocyclohexane
Stereospecific Synthesis Routes
The preparation of trans-1,2-dichlorocyclohexane with high isomeric purity relies on synthetic routes that are inherently stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The two primary approaches involve the ring-opening of an epoxide and the direct halogenation of an alkene.
One specific method involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane. The reaction mechanism is a two-step process: first, the epoxide oxygen is activated by reacting with the chlorinating agent to form a chlorophosphorane (B8807898) intermediate. Subsequently, a chloride ion performs a nucleophilic substitution, attacking the adjacent carbons in a trans-diaxial manner, which yields the trans-1,2-dichloro product with high stereoselectivity.
Another reagent system that can be employed is sulfuryl chloride, although its stereospecificity can be highly sensitive to the reaction conditions. While some methods report its use, others indicate that it may lead to mixtures of isomers or favor the cis product under certain conditions. cdnsciencepub.com The choice of solvent and the presence of additives like pyridine (B92270) can influence the reaction's outcome. cdnsciencepub.com Anhydrous HCl is also used to open the epoxide ring, leading to trans products. pearson.com
The direct addition of chlorine (Cl₂) to cyclohexene (B86901) is a classic and effective route to 1,2-dichlorocyclohexane (B75773). The stereochemical outcome of this electrophilic addition is predominantly trans, a result of the reaction mechanism. libretexts.orglibretexts.org The reaction proceeds through a cyclic chloronium ion intermediate. When the chlorine molecule approaches the electron-rich double bond of cyclohexene, it becomes polarized, and the alkene's pi electrons attack the electrophilic chlorine atom, displacing a chloride ion. libretexts.org A three-membered ring, the chloronium ion, is formed. This intermediate shields one face of the ring. The chloride ion, acting as a nucleophile, then attacks one of the carbons of the chloronium ion from the opposite, unshielded face in an anti-addition fashion, forcing the second chlorine atom to add to the opposite side of the ring relative to the first, resulting in the this compound product. libretexts.orglibretexts.org
To enhance the selectivity and yield of the trans product, specific catalysts can be employed. Molybdenum pentachloride (MoCl₅) has been identified as an effective catalyst for the anti-addition of chlorine across the double bond of cyclohexene. This method minimizes the formation of the cis-isomer and other side products. The MoCl₅ catalyst facilitates the formation of a concerted cyclic chloronium ion intermediate, which ensures the trans-addition pathway is favored. This catalytic approach suppresses competing radical pathways, which can lead to a less selective mixture of products.
Epoxide Ring-Opening Reactions with Specific Reagents
Stereochemical Control and Selectivity in Preparation
Achieving high stereochemical control is the central challenge in synthesizing the trans isomer. The methods described above incorporate inherent mechanistic features that favor the desired stereochemistry.
In epoxide ring-opening reactions, stereocontrol is governed by the S_N2-type nucleophilic attack. The geometry of the transition state, where the nucleophile approaches from the back side relative to the leaving group (the epoxide oxygen), dictates the trans configuration of the final product. The use of Lewis acids can further enhance reactivity and maintain this stereochemical pathway. nih.govacs.org
In the catalytic halogenation of cyclohexene, the formation of the bridged chloronium ion is the key stereochemistry-determining step. libretexts.org Because the nucleophilic chloride must attack from the side opposite the bridge, anti-addition is the only geometrically feasible pathway. Controlling the reaction conditions is crucial for maintaining this selectivity. For instance, using nonpolar solvents and keeping temperatures low can suppress alternative free-radical reaction pathways that are less stereoselective. sci-hub.se The use of a catalyst like MoCl₅ is a prime example of exerting precise control, leading to high yields of the trans isomer with excellent purity.
Table 1: Research Findings on MoCl₅-Catalyzed Dichlorination of Cyclohexene
| Parameter | Value | Significance |
|---|---|---|
| MoCl₅ Concentration | 5 mol% | Ensures catalytic efficiency without excessive reagent use. |
| Solvent | Dichloromethane | Provides a polar aprotic environment favoring the ionic mechanism. |
| Temperature | -20°C to 25°C | Suppresses radical side reactions, enhancing stereoselectivity. |
| Reaction Time | 2–4 hours | Allows for complete dihalogenation of the cyclohexene. |
| Yield | 78–82% | High conversion to the desired product after purification. |
| Purity | >98% trans isomer | Demonstrates high stereochemical control of the catalytic system. |
Chromatographic Separation Techniques for Isomeric Purity
Even with highly stereoselective synthetic methods, the final product may contain small amounts of the undesired cis-isomer or other impurities. Therefore, efficient purification techniques are essential to obtain this compound of high isomeric purity.
Gas Chromatography (GC) is a powerful analytical and preparative technique for separating the cis and trans isomers of 1,2-dichlorocyclohexane. cdnsciencepub.com The two isomers have different physical properties, including boiling points and interactions with the stationary phase of the chromatography column, which allows for their separation. orgsyn.org Specific stationary phases, such as Carbowax 20M or diethylene glycol succinate, have been shown to be particularly effective for resolving the cis/trans mixture. orgsyn.org
Other conventional purification methods can also be employed to enhance isomeric purity:
Fractional Distillation: Since the cis and trans isomers have slightly different boiling points, fractional distillation under reduced pressure can be used to separate them.
Crystallization: Low-temperature recrystallization, for example from ethanol (B145695), can be an effective method for removing residual cis-isomer, as the two isomers will likely have different solubilities and crystal lattice energies.
Table 2: Purification Techniques for Isomeric Purity of 1,2-Dichlorocyclohexane
| Technique | Principle | Reported Application/Conditions |
|---|---|---|
| Gas Chromatography (GC) | Separation based on differential partitioning between a mobile and stationary phase. | Effectively separates cis and trans isomers using columns like Carbowax 20M or diethylene glycol succinate. orgsyn.org |
| Fractional Distillation | Separation based on differences in boiling points. | Performed under reduced pressure (e.g., 100 mm Hg) to isolate the trans isomer. |
| Crystallization | Separation based on differences in solubility at low temperatures. | Low-temperature recrystallization from ethanol can remove residual cis isomers. |
Conformational Analysis and Stereochemistry of Trans 1,2 Dichlorocyclohexane
Cyclohexane (B81311) Chair Conformations and Halogen Substituent Dispositions
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In trans-1,2-dichlorocyclohexane, the two chlorine substituents can occupy either diaxial or diequatorial positions through a process of ring flipping.
Diequatorial (ee) Conformation Studies
The diequatorial conformation places both chlorine atoms in the plane of the cyclohexane ring. This arrangement generally minimizes 1,3-diaxial interactions. msu.edu However, the C-Cl bond dipoles in the diequatorial conformer are oriented at a gauche angle (approximately 60°), leading to significant electrostatic repulsion. spcmc.ac.in Despite this, the diequatorial conformer is often considered the more stable form, particularly in solution. msu.eduresearchgate.net The relative stability is a balance between minimizing steric strain and electrostatic repulsion. spcmc.ac.in
Conformational Equilibria and Energetics
The relative populations of the diaxial and diequatorial conformers are determined by their free energy difference. This equilibrium is sensitive to the phase of the substance and the surrounding medium.
Gas Phase Studies of Conformational Populations
In the gas phase, where intermolecular interactions are minimized, the conformational equilibrium of this compound has been a subject of detailed investigation. Electron diffraction studies have shown that the diaxial conformer is surprisingly prevalent in the gas phase. One study reported that at 100°C, the gaseous mixture consists of 60(4)% of the diaxial conformer. researchgate.net This preference for the diaxial form in the gas phase is attributed to the absence of a solvent, which would otherwise stabilize the more polar diequatorial conformer. spcmc.ac.inresearchgate.net Theoretical calculations support these experimental findings, indicating a significant population of the diaxial conformer in the gas phase. researchgate.net
| Conformer | Gas Phase Population (at 100°C) | Reference |
| Diaxial (aa) | 60(4)% | researchgate.net |
| Diequatorial (ee) | 40(4)% | researchgate.net |
Solution Phase Effects on Conformational Preferences
In solution, the conformational equilibrium of this compound shifts significantly compared to the gas phase. The diequatorial conformer, being more polar, is stabilized by solvents, particularly those with a high dielectric constant. acs.org This stabilization arises from favorable dipole-dipole interactions between the solute and solvent molecules. As a result, the diequatorial form predominates in most solutions. researchgate.net For example, in diethyl ether, Raman spectroscopy studies have shown a clear preference for the diequatorial conformer. acs.org
| Conformer | Dipole Moment (approx.) | Solvent Preference | Reference |
| Diaxial (aa) | ~0 D | Less polar solvents | spcmc.ac.in |
| Diequatorial (ee) | >3 D | Polar solvents | acs.org |
Influence of External Factors on Conformational Populations (e.g., Pressure, Solvent Polarity)
External factors such as pressure and solvent polarity can further influence the conformational equilibrium.
Pressure: High pressure has been found to favor the less polar diaxial conformer of this compound. acs.org This is somewhat counterintuitive, as pressure often favors the conformer with the smaller volume, which is typically the more compact, polar form. However, in the case of this compound in diethyl ether, pressure drives the equilibrium towards the diaxial form, indicating a positive reaction volume for the aa to ee isomerization. acs.org
Solvent Polarity: The polarity of the solvent plays a crucial role. As solvent polarity increases, the more polar diequatorial conformer is stabilized to a greater extent, shifting the equilibrium in its favor. acs.org This is a well-established principle in conformational analysis, where polar solvents tend to stabilize conformers with larger dipole moments. researchgate.netresearchgate.net For instance, studies on similar dihalocyclohexanes have shown that the diequatorial conformer is favored in polar solvents. researchgate.net
Stereoisomeric Relationships and Chiral Properties
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
Enantiomeric Forms and Interconversion Dynamics
Each of these enantiomers can exist in two primary chair conformations: a diequatorial (ee) conformer and a diaxial (aa) conformer. msu.eduresearchgate.net These two conformers are in rapid equilibrium through a process called chair-chair interconversion or ring flipping. msu.eduasianpubs.org In the gaseous phase, experimental and theoretical studies have shown a preference for the diaxial conformer. researchgate.netacs.org One study indicated that at 100°C, the gaseous mixture consists of approximately 60% of the diaxial form. researchgate.net However, the diequatorial conformer is generally considered more stable and predominates in the conformational equilibrium due to reduced steric hindrance. msu.edu An axial chlorine atom experiences crowding from the two axial hydrogens on the same side of the ring, which is not present for an equatorial chlorine. msu.edu
Diastereomeric Comparisons with Other Dichlorocyclohexanes
The constitutional isomers of 1,2-dichlorocyclohexane (B75773), such as 1,3- and 1,4-dichlorocyclohexane, also exhibit distinct stereochemical properties. libretexts.orgidc-online.com
cis-1,3-Dichlorocyclohexane: This isomer is achiral and exists as two chair conformers: one with two equatorial chlorines and one with two axial chlorines. The diequatorial conformer is significantly more stable and predominates due to severe steric crowding between the two axial chlorine atoms in the diaxial conformer. msu.edu
trans-1,3-Dichlorocyclohexane: This isomer is chiral and exists as a pair of enantiomers, (1R,3R) and (1S,3S). msu.edu In either chair conformation, there is one axial and one equatorial chlorine atom, making the two conformers identical in energy. msu.edupharmacy180.com
cis-1,4-Dichlorocyclohexane: This isomer can adopt a stable chair conformation with both chlorine atoms in equatorial positions. brainly.com
trans-1,4-Dichlorocyclohexane: This isomer has one chlorine in an axial position and the other in an equatorial position. brainly.com Interestingly, in the gas phase, the diaxial conformer (aa) of trans-1,4-dichlorocyclohexane is found to be more stable than the diequatorial (ee) form. acs.org
The following table summarizes the stereoisomeric relationships between different dichlorocyclohexanes.
| Isomer | Relationship to (1R,2R)-trans-1,2-Dichlorocyclohexane | Chirality |
| (1S,2S)-trans-1,2-Dichlorocyclohexane | Enantiomer | Chiral |
| cis-1,2-Dichlorocyclohexane | Diastereomer | Achiral (meso) organicchemistrytutor.comlibretexts.org |
| 1,3-Dichlorocyclohexanes | Constitutional Isomer & Diastereomer | cis is achiral, trans is chiral libretexts.org |
| 1,4-Dichlorocyclohexanes | Constitutional Isomer & Diastereomer | Both cis and trans are achiral libretexts.org |
Conformational Behavior in Constrained Environments
The conformational equilibrium of molecules can be significantly altered when they are confined within environments such as zeolites.
Adsorption Phenomena in Zeolitic Frameworks
Zeolites are microporous crystalline aluminosilicates with well-defined pore structures that can act as molecular sieves. acs.org The adsorption of this compound into zeolites is influenced by the zeolite's framework structure, the Si/Al ratio, and the presence of charge-balancing cations. asianpubs.orgacs.org Studies using FT-Raman spectroscopy and molecular simulations have investigated the conformational behavior of this compound when adsorbed into zeolites with a Faujasite (FAU) structure, such as Na-Y and siliceous Y. acs.orgacs.org
The results indicate that the conformational and dynamic properties of the adsorbed molecule are strongly dependent on these host framework characteristics. asianpubs.orgacs.org Different conformers possess different electric dipole and quadrupole moments, which in turn affect their heats of adsorption and diffusion within the zeolite. acs.org
Host-Guest Interactions and Conformational Perturbations within Zeolites
Within the supercages of zeolites like Na-Y, the conformational equilibrium of this compound is perturbed. acs.org Molecular dynamics simulations have shown that the diequatorial (ee) conformer is preferentially adsorbed over the diaxial (aa) conformer in both Na-Y and siliceous Y frameworks. asianpubs.orgacs.org
The strong electrostatic interactions with the extra-framework Na+ ions in Na-Y polarize the ee conformer more strongly than in the purely siliceous framework. acs.org This leads to a greater shift in the conformational equilibrium towards the ee conformer in Na-Y compared to siliceous Y. acs.org In the case of the aa conformer, the two chlorine atoms located on opposite sides can be readily captured by two sodium cations, creating a strong interaction that holds the molecule. asianpubs.org However, the ee conformer exhibits different behavior due to the closer proximity of its two chlorine atoms. asianpubs.org It has been suggested that the entropy of the ee conformer is larger than that of the aa conformer within the zeolite. asianpubs.org
Computational studies combining quantum mechanics and molecular mechanics (QM/MM) have corroborated these experimental findings, showing good quantitative agreement regarding the predominance of the ee conformer in both Na-Y and Si-Y zeolites. acs.org Similar studies on trans-1,4-dichlorocyclohexane adsorbed in zeolites like ZSM-5, Na-Y, and siliceous Y also show a dependence of the conformational behavior on the zeolite's properties. acs.org
The table below presents a summary of the conformational preference of this compound in different environments.
| Environment | Predominant Conformer | Key Influencing Factors |
| Gas Phase | Diaxial (aa) researchgate.net | Intrinsic molecular stability |
| Na-Y Zeolite | Diequatorial (ee) asianpubs.orgacs.org | Strong electrostatic interactions with Na+ cations acs.org |
| Siliceous Y Zeolite | Diequatorial (ee) acs.org | Host-guest interactions, framework topology |
Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational dynamics of trans-1,2-dichlorocyclohexane in solution.
¹H NMR spectroscopy provides critical insights into the configuration of this compound by analyzing the chemical shifts and coupling constants of the protons. The protons attached to the carbons bearing the chlorine atoms (C1 and C2) are of particular interest. In the diequatorial (ee) conformer, these protons are in axial positions, while in the diaxial (aa) conformer, they are equatorial.
The analysis of the ³J(H1,H2) coupling constants is a key method for determining the conformational equilibrium. nih.gov The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A larger coupling constant is typically observed for axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. By measuring the solvent dependence of these coupling constants and employing theoretical calculations, the conformational equilibria can be directly determined. nih.gov For instance, in a CDCl₃ solution, the protons at the C1 and C2 positions exhibit a multiplet pattern in the range of δ 4.08–3.94 ppm. Another source reports a chemical shift of approximately 4.013 ppm for these protons. chemicalbook.com The methylene (B1212753) protons of the cyclohexane (B81311) ring appear as multiplets at lower chemical shifts, typically between δ 2.320 ppm and δ 1.419 ppm. chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Reference |
|---|---|---|
| H-1, H-2 (axial/equatorial) | 4.08–3.94 | |
| H-1, H-2 | 4.013 | chemicalbook.com |
| Methylene Protons | 2.320 | chemicalbook.com |
| Methylene Protons | 1.77, 1.73 | chemicalbook.com |
| Methylene Protons | 1.419 | chemicalbook.com |
¹³C NMR spectroscopy is used to analyze the different carbon environments within the this compound molecule. The chemical shifts of the carbon atoms are sensitive to the presence of the electronegative chlorine atoms and the conformational state of the ring.
The carbons directly bonded to the chlorine atoms (C1 and C2) are significantly deshielded and appear at a distinct downfield chemical shift. A reported ¹³C NMR spectrum shows the signal for C1 and C2 at δ 63.30 ppm. This confirms the substitution of chlorine at these positions. The other carbon atoms of the cyclohexane ring (C3, C4, C5, and C6) are expected to have different chemical shifts depending on their position relative to the chlorine substituents and whether they are part of the diequatorial or diaxial conformer. Due to the symmetry in the this compound molecule, fewer signals than the total number of carbon atoms may be observed, depending on the rate of conformational interconversion.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-1, C-2 | 63.30 |
Variable-temperature (VT) NMR studies are crucial for investigating the thermodynamics and kinetics of the conformational equilibrium between the diequatorial and diaxial forms of this compound. By recording NMR spectra at different temperatures, the rate of chair-chair interconversion can be determined.
At high temperatures, the interconversion is fast on the NMR timescale, resulting in averaged signals for the two conformers. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given nucleus broadens and then separates into two distinct signals, one for each conformer. Analysis of the line shapes at different temperatures allows for the determination of the activation energy for the conformational interconversion. Furthermore, the relative intensities of the signals for the two conformers at low temperatures can be used to calculate the Gibbs free energy difference (ΔG°) between them, providing quantitative information about their relative stabilities. Studies have shown that in polar solvents, the equilibrium shifts towards the more polar diequatorial conformer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Environment Analysis
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the vibrational modes of the molecule, which are sensitive to its conformation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.nettanta.edu.eg The stretching and bending vibrations of the chemical bonds in this compound occur at characteristic frequencies. amazonaws.com The C-Cl stretching vibrations are particularly useful for distinguishing between the diequatorial and diaxial conformers.
The orientation of the C-Cl bonds (axial vs. equatorial) leads to different vibrational frequencies. These differences can be observed in the FT-IR spectrum, allowing for the identification of the predominant conformer in a given state (e.g., solid, liquid, or solution). By analyzing the intensities of the absorption bands corresponding to each conformer, their relative populations can be estimated. researchgate.net For example, the C-Cl stretching bands are typically found in the 550–600 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. rsc.org It is particularly effective for studying the conformational equilibrium of this compound. The C-Cl stretching bands in the Raman spectrum serve as a "conformational fingerprint," allowing for the differentiation and quantification of the diequatorial and diaxial forms. rsc.org
Studies using Raman spectroscopy have shown that solvent polarity and pressure can influence the conformational equilibrium. For instance, in diethyl ether, increasing pressure favors the less polar diaxial conformer. The C-Cl stretch band areas of the two conformers can be measured as a function of temperature and pressure to study the thermodynamics of the isomerization. researchgate.net This technique provides a powerful means to investigate how environmental factors affect the conformational preferences of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Electron Diffraction and Microwave Spectroscopy
The precise determination of the three-dimensional arrangement of atoms in a molecule and the distribution of its conformational isomers in the gas phase relies heavily on sophisticated spectroscopic techniques. For a flexible molecule like this compound, which exists as an equilibrium mixture of conformers, electron diffraction and microwave spectroscopy are powerful, complementary methods for structural and conformational analysis.
Gas-Phase Molecular Structure Determination via Electron Diffraction
Gas-phase electron diffraction (GED) is a primary technique for determining the molecular geometry of volatile compounds. The analysis of the diffraction patterns of scattered electrons provides information about the interatomic distances within the molecule.
For this compound, electron diffraction studies have been crucial in characterizing the structures of its two distinct chair conformers: the diaxial (aa) and the diequatorial (ee) forms. acs.orgnih.gov Research conducted on gaseous this compound at a temperature of 100 °C revealed that the sample exists as a mixture of these two conformers. The analysis determined that the diaxial conformer is the predominant form under these conditions, constituting 60(4)% of the mixture. acs.orgnih.govresearchgate.net
The investigation yielded detailed structural parameters for both the diaxial and diequatorial isomers. acs.orgnih.gov Significant differences were observed in bond lengths and, more prominently, in bond and torsion angles, reflecting the different steric environments of the chlorine atoms in the axial and equatorial positions. For instance, the C-Cl bond is longer in the diaxial conformer compared to the diequatorial form. nih.gov The most striking difference is in the Cl-C-C-Cl torsion angle, which is approximately 165.3° in the diaxial conformer and -59.4° in the diequatorial conformer. acs.orgnih.gov
The key structural parameters determined from the gas-phase electron diffraction study are summarized below. acs.orgnih.gov
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
|---|---|---|
| Average C−C Bond Length (rg/Å) | 1.525(4) | 1.525(6) |
| C−Cl Bond Length (rg/Å) | 1.806(2) | 1.787(2) |
| ∠C2−C1−Cl Bond Angle (∠α/°) | 107.3(3) | 111.5(3) |
| ∠C1−C2−C3 Bond Angle (∠α/°) | 113.9(5) | 111.6(5) |
| ∠C2−C3−C4 Bond Angle (∠α/°) | 111.3(12) | 109.9(12) |
| Cl−C−C−Cl Torsion Angle (∠α/°) | 165.3(9) | -59.4(9) |
Rotational Constant Measurements by Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. From these transitions, highly precise values for the molecule's rotational constants can be derived, which are inversely related to the principal moments of inertia. This information provides an accurate picture of the molecular geometry.
While this technique is invaluable for structural elucidation, comprehensive studies combining electron diffraction with microwave spectroscopy on halogenated cyclohexanes have noted the absence of reported rotational constants for this compound itself. In a key study, the analysis of the related compound, trans-1,2-difluorocyclohexane, was significantly aided by its microwave spectrum, which allowed for the determination of rotational constants for its diequatorial conformer. acs.orgnih.govresearchgate.net However, the same study proceeded with the analysis of this compound without the aid of such experimental rotational constants, relying instead on theoretical calculations to complement the electron diffraction data.
Therefore, while microwave spectroscopy is a critical tool for obtaining precise structural data, specific experimental rotational constants for the conformers of this compound are not available in benchmark literature that combines these advanced techniques.
Computational Chemistry and Theoretical Modeling
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the properties of molecules from first principles, without the need for empirical parameters. These calculations have been instrumental in understanding the conformational preferences and electronic nature of trans-1,2-dichlorocyclohexane.
Conformational Energy Landscape Mapping
The this compound molecule can exist in two primary chair conformations: one with both chlorine atoms in axial positions (diaxial, aa) and another with both in equatorial positions (diequatorial, ee). researchgate.netnih.govacs.org Computational studies have been employed to determine the relative energies of these conformers.
In the gas phase, experimental measurements and high-level calculations, such as CCSD/6-311+G(2df,p), have shown that the diaxial (aa) conformer is surprisingly more stable than the diequatorial (ee) conformer. researchgate.net Gas-phase electron diffraction studies at 100°C indicated that the composition is approximately 60(4)% of the aa conformer. researchgate.netnih.govacs.org This preference for the diaxial form is contrary to what would be expected based on simple steric hindrance arguments, where the bulkier chlorine atoms would be predicted to favor the less crowded equatorial positions. This phenomenon is attributed to stabilizing electrostatic interactions, such as those between the axial C-Cl dipoles and axial C-H bonds, which can overcome the Pauli repulsion that would typically destabilize a diaxial conformation. researchgate.net
However, the relative stability of the conformers is sensitive to the environment. In solution, the diequatorial (ee) conformer becomes the more stable form. researchgate.net This shift is due to the solvent's ability to better stabilize the larger dipole moment of the ee conformer.
Various computational methods have been used to predict the conformational energy difference. For instance, B3LYP/aug-cc-pVTZ calculations predict a composition of 51.2% for the aa conformer in the gas phase. nih.govacs.org Other levels of theory, like B3LYP/6-31G(d) and MP2/6-31G(d), also show similar results for this compound. nih.govacs.org The choice of computational method and basis set is crucial for accurately predicting these subtle energy differences. researchgate.netacs.orgacs.orgacs.org
Table 1: Calculated Conformational Composition of this compound in the Gas Phase
| Method | Predicted % of Diaxial (aa) Conformer | Reference |
| Experimental (Electron Diffraction at 100°C) | 60(4)% | researchgate.netnih.govacs.org |
| B3LYP/aug-cc-pVTZ | 51.2% | nih.govacs.org |
| B3LYP/6-31G(d) | Similar to B3LYP/aug-cc-pVTZ | nih.govacs.org |
| MP2/6-31G(d) | Similar to B3LYP/aug-cc-pVTZ | nih.govacs.org |
Geometrical Optimization and Electronic Structure Analysis of Conformers
Geometrical optimization using ab initio and DFT methods provides precise information about the bond lengths, bond angles, and torsion angles of the different conformers of this compound. These calculations have revealed significant structural differences between the aa and ee forms. researchgate.netnih.govacs.org
For the diaxial (aa) conformer, the C-Cl bond length is typically found to be longer than in the diequatorial (ee) conformer. researchgate.netnih.govacs.org For instance, electron diffraction data combined with theoretical calculations reported a C-Cl bond length of 1.806(2) Å for the aa form and 1.787(2) Å for the ee form. researchgate.netnih.govacs.org The C-C-Cl bond angle is smaller in the aa conformer (107.3(3)°) compared to the ee conformer (111.5(3)°). researchgate.netnih.govacs.org Furthermore, the Cl-C-C-Cl torsion angle is significantly different, being approximately 165.3(9)° in the aa form and -59.4(9)° in the ee form. researchgate.netnih.govacs.org The cyclohexane (B81311) ring itself also shows some local flattening in the presence of an axial substituent. researchgate.netacs.orgacs.org
Table 2: Selected Optimized Geometrical Parameters for the Conformers of this compound
| Parameter | Diaxial (aa) | Diequatorial (ee) | Reference |
| C-Cl Bond Length (Å) | 1.806(2) | 1.787(2) | researchgate.netnih.govacs.org |
| C-C-Cl Bond Angle (°) | 107.3(3) | 111.5(3) | researchgate.netnih.govacs.org |
| Cl-C-C-Cl Torsion Angle (°) | 165.3(9) | -59.4(9) | researchgate.netnih.govacs.org |
| Average C-C Bond Length (Å) | 1.525(4) | 1.525(6) | researchgate.netnih.govacs.org |
| C1-C2-C3 Bond Angle (°) | 113.9(5) | 111.6(5) | researchgate.netnih.govacs.org |
| C2-C3-C4 Bond Angle (°) | 111.3(12) | 109.9(12) | researchgate.netnih.govacs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model the dynamic processes of this compound, such as ring-flipping and its interactions with other molecules or materials.
Simulation of Ring-Flipping Dynamics
The interconversion between the diaxial and diequatorial chair conformations of this compound occurs through a process known as ring-flipping. MD simulations can be used to model the trajectory of this process, identifying the transition states and calculating the energy barriers involved. This provides a deeper understanding of the conformational flexibility of the molecule.
Modeling of Adsorption and Interaction Phenomena in Host Materials
MD simulations have been extensively used to study the behavior of this compound when adsorbed within host materials, such as zeolites. asianpubs.orgasianpubs.orgresearchgate.net These simulations have shown that the adsorption and conformational behavior of the molecule are strongly dependent on the structure of the zeolite framework and the presence of charge-balancing cations. asianpubs.orgacs.orgresearchgate.net
In studies involving NaY zeolite, MD simulations revealed that the diequatorial (ee) conformer is preferentially adsorbed over the diaxial (aa) conformer. asianpubs.orgacs.org The extra-framework Na+ cations play a crucial role in this preference, as they interact strongly with the chlorine atoms of the ee conformer, leading to its polarization and stabilization within the zeolite's supercages. acs.orgresearchgate.net The simulations were performed using software packages like DL_POLY, with initial conformer geometries optimized at the MP2/6-31+G* level of theory. asianpubs.org The interactions between the guest molecule and the zeolite framework are described by specific potential functions. asianpubs.org
Semiempirical Methods in Conformational and Structural Research
Semiempirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecular systems or for performing initial conformational searches. scielo.brgoogle.comresearchgate.net While generally less accurate, they can provide valuable qualitative insights.
These methods have been used to study the conformational structures of this compound, particularly when it is adsorbed in zeolites. scielo.br For instance, the RM1 method has been noted for its use in conformational analyses of such systems. scielo.br In some cases, semiempirical methods have been shown to provide results that are comparable or even better than some DFT methods for certain properties, although they can also be qualitatively incorrect in other situations. scielo.brresearchgate.net Therefore, their application requires careful validation against higher-level theoretical methods or experimental data. google.com
Advanced Topological Approaches for Isomer Differentiation
In the realm of computational chemistry, the differentiation of isomers, particularly stereoisomers with subtle structural differences, presents a significant challenge. Topological indices, which are numerical descriptors derived from the molecular graph, have emerged as powerful tools in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. malayajournal.orgnih.gov These indices translate the molecular structure, including aspects like size, shape, and branching, into a single numerical value. nih.govkg.ac.rs However, distinguishing between stereoisomers such as this compound and its cis counterpart often requires more sophisticated and advanced topological methods that go beyond classical indices.
Traditional topological indices like the Wiener, Balaban, and Randic indices are calculated from the molecular graph's distance or adjacency matrix. malayajournal.orgresearchgate.net While effective for discriminating between constitutional isomers, they can sometimes fail to capture the nuanced three-dimensional spatial arrangements that define stereoisomers. malayajournal.orglibretexts.org For molecules like the 1,2-dichlorocyclohexanes, where the cis and trans forms are diastereomers with distinct physical and chemical properties, advanced computational approaches are necessary for robust differentiation. libretexts.orgnih.gov
Recent research has introduced innovative methods such as Path Topology, which analyzes the complex connectivity and geometry of molecular structures. bimsa.netmsu.edu This approach includes techniques like distance-based persistent path topology (DPPT) and angle-based persistent path topology (APPT). msu.edu These methods are particularly adept at distinguishing between isomers that have very similar geometries. bimsa.netmsu.edu
A key study demonstrated the application of these methods to cis- and this compound. nih.govbimsa.netmsu.edu In this analysis, a directed graph (digraph) representation is created for both isomers, where the direction of edges is determined by electronegativity values. nih.govbimsa.net Intriguingly, both the cis and trans isomers share the same fundamental digraph representation. nih.govbimsa.net
The research findings indicate that the distance-based method, DPPT, shows only very small differences between the two isomers, making it difficult to distinguish them reliably. nih.gov In contrast, the angle-based method, APPT, reveals significant and clear distinctions. nih.govbimsa.net The characteristic curves generated by APPT for the trans and cis isomers are markedly different, allowing for their unambiguous identification. nih.gov This enhanced discriminatory power arises because APPT incorporates angular information, providing a more detailed geometric and topological fingerprint of the molecule. msu.edu
The table below summarizes the comparative efficacy of DPPT and APPT in differentiating the isomers of 1,2-Dichlorocyclohexane (B75773) based on published research findings. nih.govbimsa.net
| Topological Method | Target Isomers | Observation | Efficacy in Differentiation |
| Distance-Based Persistent Path Topology (DPPT) | cis- and this compound | Exhibits only very small differences in persistent Betti numbers. nih.gov | Low |
| Angle-Based Persistent Path Topology (APPT) | cis- and this compound | Generates distinct characteristic curves for each isomer. nih.gov | High |
These advanced topological approaches represent a significant step forward in computational isomer differentiation. By moving beyond simple distance metrics and incorporating more complex geometric data like angles, methods such as APPT provide a more sensitive and accurate means of characterizing and distinguishing between closely related molecular structures like the stereoisomers of 1,2-Dichlorocyclohexane. bimsa.netmsu.edu
Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions
Trans-1,2-dichlorocyclohexane can undergo nucleophilic substitution, where a nucleophile replaces one or both of the chlorine atoms. uci.edu This process is fundamental to the synthesis of various cyclohexane (B81311) derivatives. solubilityofthings.com The stereochemistry of the starting material plays a crucial role in determining the reaction pathway and the resulting products.
Stereochemical Course of Substitution Reactions
The stereochemical outcome of nucleophilic substitution reactions of this compound is highly dependent on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the nucleophile and solvent. uci.edu In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom), resulting in an inversion of configuration at that carbon center. uci.edu Given the trans-diaxial and trans-diequatorial conformations of this compound, the accessibility of the carbon-chlorine bond to the incoming nucleophile is a key factor. pressbooks.pub For instance, if the reaction proceeds via an Sₙ2 mechanism on the diaxial conformer, the incoming nucleophile will attack an axial carbon, leading to a product with an equatorial substituent. uci.edupressbooks.pub
Conversely, an Sₙ1 reaction would proceed through a carbocation intermediate, which is planar and can be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. uci.edu However, the formation of a carbocation adjacent to an electronegative chlorine atom is generally disfavored.
Elimination Reactions
Elimination reactions of this compound, particularly dehydrochlorination, are a significant area of study. These reactions typically proceed via the E2 (bimolecular elimination) mechanism, which has specific stereochemical requirements. libretexts.org
E2 Elimination Pathways and Kinetics
The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base, exhibiting second-order kinetics. masterorganicchemistry.comkhanacademy.org
For the E2 mechanism to occur efficiently, the β-hydrogen and the leaving group (chlorine) must be in an anti-periplanar arrangement. libretexts.orgiitk.ac.in In the context of the cyclohexane ring, this translates to a trans-diaxial orientation of the hydrogen and chlorine atoms. libretexts.orgiitk.ac.in The this compound molecule exists in equilibrium between two chair conformations: one with both chlorine atoms in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diaxial conformer is generally considered to be more stable. rsc.org Elimination will primarily occur from the less stable chair conformation where a chlorine atom is axial, allowing for the necessary anti-periplanar alignment with an axial β-hydrogen. reddit.com
Syn- and Anti-Elimination Stereoselectivity
While anti-elimination is the strongly preferred pathway for E2 reactions due to optimal orbital overlap in the transition state, syn-elimination can also occur under certain conditions. libretexts.org In syn-elimination, the hydrogen and the leaving group are on the same side of the ring. This pathway is generally less favorable but can be promoted by specific bases or when an anti-periplanar arrangement is not possible. Studies using strong bases like sodium amide (NaNH₂) have shown that both syn- and anti-elimination pathways can be observed with trans-1,2-dihalocyclohexanes. kchem.org
The choice between syn- and anti-elimination can significantly impact the product distribution. For example, anti-elimination from the diaxial conformer of this compound would lead to the formation of 3-chlorocyclohexene.
Influence of Base Structure and Solvent Polarity on Reaction Outcome
The structure of the base and the polarity of the solvent have a profound influence on the competition between substitution and elimination, as well as the regioselectivity and stereoselectivity of the elimination reaction.
Base Structure: Strong, bulky bases favor elimination over substitution. masterorganicchemistry.com For instance, a bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a sterically accessible proton, promoting elimination. Less bulky, strong bases may also favor E2 reactions. The choice of base can also influence the syn/anti selectivity; very strong or aggregated bases may favor syn-elimination pathways. kchem.org
Solvent Polarity: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, can increase the rate of E2 reactions. iitk.ac.inmasterorganicchemistry.com These solvents are capable of solvating the cation of the base, thereby increasing the effective basicity of the anion. masterorganicchemistry.com Polar protic solvents, on the other hand, can solvate both the cation and the anion of the base, potentially decreasing its strength and favoring Sₙ1 or E1 pathways, although E2 is generally favored with strong bases. uci.edu
| Reaction Condition | Effect on this compound |
| Base Strength | Strong bases (e.g., OH⁻, OR⁻) favor E2 elimination. iitk.ac.in |
| Base Steric Hindrance | Bulky bases (e.g., t-BuOK) increase the proportion of elimination product. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, Acetone) enhance the rate of E2 reactions. iitk.ac.in |
| Temperature | Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com |
Advanced Mechanistic Considerations
Recent research has delved into more complex mechanistic aspects of reactions involving this compound. For instance, studies using complex bases, such as a mixture of sodium amide and sodium tert-butoxide, have revealed unusual reactivity, including efficient syn-dehydrohalogenation. kchem.org The exact nature of the transition state in these reactions, and the role of metal-leaving group interactions, are areas of active investigation. kchem.org Furthermore, computational studies have been employed to model the transition states of both syn- and anti-elimination pathways, providing deeper insights into the energetic preferences for each. The interaction of this compound with organometallic complexes has also been explored, revealing pathways for dehalogenation and the formation of cyclohexene (B86901). researchgate.netiastate.edu
Transition State Analysis and Energy Profiles
The reactivity of this compound is intrinsically linked to its conformational preferences and the energetic barriers of the transition states for its various reaction pathways. The molecule exists as an equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer. Computational studies and gas-phase electron diffraction experiments have been employed to determine their relative stabilities. In the gas phase, the diaxial conformer is surprisingly stable, with some studies indicating it is the more abundant conformer at certain temperatures. For instance, at 100°C, the gaseous composition was measured to be approximately 60% diaxial. researchgate.netacs.org This preference is attributed to a balance of steric and electronic effects, including gauche interactions and dipole-dipole interactions. researchgate.net The relative energy difference between the conformers is small, with the diaxial form calculated to be more stable by some computational methods.
Table 1: Relative Conformational Energies of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Ratio (at 298 K) | Source |
| Diaxial (aa) | 0.0 | 1.00 | |
| Diequatorial (ee) | 1.2 | 0.14 |
This interactive table provides data on the relative stability of the two primary chair conformers of this compound.
The energy profiles for reactions such as bimolecular elimination (E2) and nucleophilic substitution (SN2) are highly dependent on which conformer is reacting. E2 reactions, for instance, have stringent stereoelectronic requirements, specifically an anti-periplanar arrangement of the leaving group and a β-hydrogen. iitk.ac.inlibretexts.orglibretexts.org This geometry is only achieved when both the chlorine atom and the hydrogen on an adjacent carbon are in axial positions. khanacademy.orgchemistrysteps.com Consequently, the E2 reaction of this compound must proceed through the less stable diequatorial conformer after it ring-flips to the reactive diaxial conformation. libretexts.orgreddit.com
The transition state for the E2 reaction involves a concerted, single-step mechanism where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com The energy of this transition state is influenced by factors that stabilize the developing double bond. iitk.ac.inlibretexts.org Computational studies of similar systems show that the transition state has significant π-bond character. libretexts.orgresearchgate.net
For SN2 reactions, the mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration. vaia.commasterorganicchemistry.com The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are positioned 180° apart. masterorganicchemistry.comlibretexts.org The stability of this transition state is highly sensitive to steric hindrance. vaia.comlibretexts.org In the case of this compound, an SN2 reaction would be more favorable at a carbon where the chlorine leaving group is in an axial position, as this orientation offers a less sterically hindered path for the incoming nucleophile compared to an equatorial chlorine, which is shielded by the ring itself. chemistrysteps.com
Energy profiles calculated using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) help to quantify the activation barriers for these competing pathways. researchgate.net These calculations show that for many alkyl halides, the energy barrier for the SN2 reaction increases with increased substitution on the substrate more rapidly than the barrier for the E2 reaction, making elimination more competitive for more sterically hindered substrates. researchgate.net
Role in Advanced Organic Synthesis and Material Science
Intermediate in Complex Organic Molecule Synthesis
The utility of trans-1,2-dichlorocyclohexane as a building block in organic synthesis is well-documented. solubilityofthings.com Its two chlorine atoms, situated in a trans configuration on a cyclohexane (B81311) ring, provide reactive sites for a variety of chemical transformations. solubilityofthings.comcymitquimica.com
One of the primary applications of this compound is in elimination reactions to produce unsaturated compounds. When subjected to basic conditions, it undergoes E2 elimination, a type of dehydrochlorination, to form alkenes. The stereochemical outcome of these reactions can be influenced by the choice of base and solvent. For instance, the use of a strong base like sodium amide (NaNH₂) in tetrahydrofuran (B95107) (THF) can promote both anti and syn elimination pathways, leading to a mixture of alkene products. This reactivity makes it a useful precursor for synthesizing cyclohexene (B86901) derivatives.
Furthermore, this compound serves as a starting material for producing other functionalized cyclohexanes. The chlorine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, it can be used in the synthesis of 1,2-dicyanocyclohexane. google.com This versatility establishes this compound as a key intermediate in the synthesis of more complex molecular architectures. vulcanchem.com
Studies of Catalytic Processes and Reaction Media
The distinct conformational properties of this compound make it an excellent model substrate for investigating catalytic processes and the influence of reaction media. The molecule exists in equilibrium between two chair conformations: one with both chlorine atoms in axial positions (diaxial) and another with both in equatorial positions (diequatorial). researchgate.net
Research has shown that the diaxial conformation is often energetically favored over the diequatorial one. However, the equilibrium can be influenced by the solvent polarity. Polar solvents tend to stabilize the more polar diequatorial conformer through dipole-dipole interactions. This behavior is crucial in understanding how solvents can direct the outcome of a reaction.
In the context of catalysis, this compound is used to study the stereochemistry of reactions. For example, its formation from the chlorination of cyclohexene has been a subject of investigation. Chlorination with cupric chloride can yield both cis- and this compound, with the ratio of isomers depending on the polarity of the solvent, indicating the involvement of open ionic intermediates. oup.com In contrast, reactions with certain catalysts like molybdenum(V) chloride (MoCl₅) can proceed with high stereoselectivity, preserving the trans configuration. The compound's resistance to isomerization to the cis isomer under these conditions highlights the catalyst's role in controlling the reaction pathway.
Studies involving complex bases, such as those containing sodamide, have also utilized trans-1,2-dihalocyclohexanes to explore reaction mechanisms, providing evidence for the E2 elimination pathway through isomerization and isotope effect studies. kchem.org
Research in Advanced Materials and Adsorption Technologies
The interaction of this compound with porous materials has been a focus of research in the development of advanced materials for separation and catalysis. Zeolites, which are microporous aluminosilicate (B74896) minerals, have been studied for their ability to adsorb chlorinated hydrocarbons. asianpubs.orgacs.org
The conformational flexibility of this compound is a key factor in its adsorption behavior within the confined spaces of zeolite cavities. asianpubs.org Molecular dynamics simulations and FT-Raman spectroscopy have been employed to study the conformational changes of the molecule when adsorbed in different types of zeolites, such as NaY and siliceous Y. asianpubs.orgacs.org
These studies have revealed that the adsorption is strongly dependent on the zeolite framework structure and the presence of charge-balancing cations. asianpubs.org For instance, in faujasite-type zeolites, the diequatorial (ee) conformer of this compound is found to be more favorable upon adsorption. asianpubs.org The interaction between the chlorine atoms of the guest molecule and the cations within the zeolite framework plays a crucial role in the adsorption process. asianpubs.org This research is vital for developing a molecular-level understanding of adsorption mechanisms, which can lead to the design of more efficient materials for separating chlorinated compounds from the environment. asianpubs.orgacs.org
Future Research Directions and Unanswered Questions
Explorations in Novel Reaction Pathways and Derivatization
While the fundamental reactivity of trans-1,2-dichlorocyclohexane, particularly its propensity for E2 elimination reactions to form alkenes like cyclohexene (B86901), is well-documented, there remains significant scope for discovering and optimizing new synthetic transformations. tdl.org Future research could systematically investigate its behavior with a wider array of modern and complex bases to finely tune the competitive balance between syn and anti elimination pathways.
The derivatization of this compound is another area ripe for exploration. Recent advancements in oxidative halogenation, for instance, have demonstrated efficient methods for the dihomohalogenation of olefins and natural products without the need for toxic molecular halogens or metal catalysts. acs.org Applying these or similar novel methodologies to this compound could lead to the synthesis of new, highly functionalized cyclohexane (B81311) derivatives with potential applications in materials science and pharmaceuticals. solubilityofthings.com For example, using Selectfluor as an oxidant in conjunction with tetrabutylammonium (B224687) halide salts has proven effective for the chlorination and bromination of various olefins with high yields. acs.org
Furthermore, the reaction of this compound with organometallic complexes presents opportunities for catalytic C-Cl bond activation. Studies have shown that rhodium(I) complexes can react with this compound, resulting in dehalogenation and the formation of cyclohexene. csic.es Future work could focus on developing more efficient and selective catalytic systems for these transformations, potentially enabling the use of this compound as a precursor in catalytic cycles. The reaction with titanium(II) porphyrin complexes, which leads to the formation of cyclohexene and (TTP)TiCl, further underscores the potential for developing new reductive dehalogenation methods. iastate.edu
Application of Emerging Spectroscopic and Computational Methodologies
The conformational landscape of this compound, characterized by the equilibrium between its diaxial (aa) and diequatorial (ee) chair conformers, has been a subject of extensive study. researchgate.net However, the application of emerging spectroscopic and computational techniques promises to provide an even more nuanced understanding.
Advanced nuclear magnetic resonance (NMR) techniques, such as low-temperature NMR, have been instrumental in resolving the individual conformers and determining their relative populations. cdnsciencepub.com Future studies could employ more sophisticated multi-dimensional NMR experiments and solid-state NMR to probe the dynamics of the conformational inversion and intermolecular interactions in different environments. researchgate.net Raman spectroscopy is another powerful tool for differentiating between conformers based on their characteristic C-Cl stretching bands. The influence of pressure on the conformational equilibrium, which has been shown to favor the gauche conformer in similar molecules like 1,2-dichloroethane, could be more thoroughly investigated for this compound using high-pressure spectroscopic methods. acs.org
Computational chemistry, particularly with the advent of high-level ab initio and density functional theory (DFT) methods, has become indispensable for accurately predicting the relative energies and geometries of the conformers. acs.orgnih.gov Future computational work could focus on:
More accurate solvent models: To better understand the significant influence of the solvent on the conformational equilibrium. acs.org
Molecular dynamics simulations: To model the adsorption and behavior of this compound within constrained environments like zeolites, which has implications for separation processes. asianpubs.org
Quantum mechanics/molecular mechanics (QM/MM) methods: To study its interactions within biological systems or on catalytic surfaces.
These advanced computational approaches, benchmarked against highly accurate methods like coupled-cluster theory, will provide deeper insights into the subtle interplay of steric and electronic effects that govern the conformational preferences of this molecule. nih.gov
Interdisciplinary Research Areas and Practical Implications for Chemical Processes
The unique properties of this compound make it a valuable subject for interdisciplinary research with significant practical implications.
Materials Science: Its role as a building block in organic synthesis can be extended to the development of novel polymers and functional materials. solubilityofthings.com The controlled derivatization of the cyclohexane ring could lead to materials with tailored properties for specific applications.
Environmental Chemistry: Understanding the fate and transport of chlorinated hydrocarbons in the environment is of paramount importance. asianpubs.org Studies on the adsorption and potential degradation of this compound on various surfaces, such as activated carbon or within zeolites, can inform the design of more effective remediation technologies. asianpubs.org The study of its dehalogenation reactions is also relevant to the breakdown of environmental pollutants. csic.es
Industrial Chemistry: this compound serves as an intermediate in the production of various chemicals. solubilityofthings.comrsc.org Research into more efficient and sustainable synthetic routes, such as those employing continuous flow reactors, can enhance industrial-scale production by improving safety, yield, and throughput. Furthermore, its use as a starting material for producing valuable compounds like adipaldehyde (B86109) highlights its industrial relevance. rsc.org The development of green chemical processes for its synthesis and subsequent transformations is a key area for future research. researchgate.net
Historical Evolution of Trans 1,2 Dichlorocyclohexane Research
Early Discoveries and Initial Characterization Efforts
The initial synthesis and study of 1,2-dichlorocyclohexane (B75773) isomers were part of broader investigations into the chemistry of cycloalkanes. One of the early methods for preparing the trans isomer involved the chlorination of cyclohexene (B86901). A notable synthesis was documented in 1952 by Stevens and Grummitt, who prepared trans-1,2-dichlorocyclohexane from trans-2-chlorocyclohexanol. chemicalbook.com Other routes include the reaction of cyclohexene oxide with reagents that yield the trans-dichloro product. chemicalbook.com
Initial characterization relied on the measurement of fundamental physical properties. These early efforts established a baseline for identifying the compound and distinguishing it from its cis isomer. Techniques such as dipole moment measurements were among the first structural methods used to probe the conformational nature of the cis and trans isomers. acs.org These studies provided the first clues that the trans isomer existed as an equilibrium mixture of conformers. acs.org
Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 822-86-6 chemicalbook.comnih.gov |
| Molecular Formula | C₆H₁₀Cl₂ chemicalbook.comnih.gov |
| Molecular Weight | 153.05 g/mol chemicalbook.comnih.gov |
| Boiling Point | 193-194 °C chemicalbook.com |
| Density | 1.164 g/mL at 25 °C chemicalbook.com |
| Refractive Index (n20/D) | 1.4917 chemicalbook.com |
Milestones in Stereochemical and Mechanistic Understanding
The true significance of this compound in the history of organic chemistry lies in the detailed understanding of its stereochemistry and the resulting influence on its reactivity. The development of conformational analysis was a major milestone. For trans-1,2-disubstituted cyclohexanes, two distinct chair conformations are possible: one with both substituents in equatorial positions (diequatorial or 'ee') and one with both in axial positions (diaxial or 'aa'). libretexts.orglibretexts.org
Initially, it was expected that the diequatorial conformer would be significantly more stable due to the steric hindrance associated with axial substituents. However, research revealed a more complex situation. Gas-phase electron diffraction studies showed that for this compound, the diaxial conformer is surprisingly stable, with the gas at 100 °C containing approximately 60% of the 'aa' form. researchgate.net This finding challenged simple steric models and pointed to the importance of electronic effects, such as dipole-dipole interactions and hyperconjugation, in stabilizing the diaxial conformation. nih.govacs.org Subsequent studies using NMR spectroscopy and theoretical calculations confirmed that the energy difference between the two conformers is small and highly dependent on the solvent. nih.gov In non-polar solvents, the diaxial form is more favored than in polar solvents. nih.gov
This detailed stereochemical picture became crucial for understanding the reaction mechanisms of cyclohexane (B81311) derivatives, particularly the bimolecular elimination (E2) reaction. iitk.ac.inlibretexts.org The E2 mechanism requires a specific spatial arrangement where the leaving group and a β-hydrogen are anti-periplanar. libretexts.orgwarwick.ac.uk In a cyclohexane chair, this translates to a requirement for both groups to be in axial positions—a trans-diaxial arrangement. libretexts.org Because the this compound molecule can readily adopt the diaxial conformation where a chlorine atom and an adjacent hydrogen are anti-periplanar, it can undergo E2 elimination. iitk.ac.in This contrasts with isomers where such an arrangement is not possible or leads to a high-energy conformation, resulting in significantly slower reaction rates. libretexts.org The study of this compound thus provided textbook examples of stereoelectronic control in reaction mechanisms.
Conformational Analysis Data for this compound
| Parameter | Finding | Method |
|---|---|---|
| Conformational Equilibrium (Gas Phase, 100 °C) | ~60% diaxial (aa), 40% diequatorial (ee) researchgate.net | Electron Diffraction researchgate.net |
| Energy Difference (Eee - Eaa) in Vapor Phase | 0.95 kcal/mol nih.gov | NMR Spectroscopy and Theoretical Calculations nih.gov |
| Energy Difference (Eee - Eaa) in CCl₄ (Carbon tetrachloride) | 0.36 kcal/mol nih.gov | NMR Spectroscopy and Theoretical Calculations nih.gov |
| Energy Difference (Eee - Eaa) in DMSO (Dimethyl sulfoxide) | -0.80 kcal/mol nih.gov | NMR Spectroscopy and Theoretical Calculations nih.gov |
| C-Cl Bond Length (aa vs. ee) | 1.806 Å vs. 1.787 Å researchgate.net | Electron Diffraction researchgate.net |
| Cl-C-C-Cl Torsion Angle (aa vs. ee) | 165.3° vs. -59.4° researchgate.net | Electron Diffraction researchgate.net |
Q & A
Q. How can the most stable conformation of trans-1,2-dichlorocyclohexane be determined experimentally and computationally?
Q. What techniques differentiate cis- and this compound stereoisomers?
- Methodological Answer : X-ray crystallography or NOESY NMR can resolve spatial arrangements. For trans-1,2-dichlorocyclohexane, H NMR shows distinct coupling patterns (e.g., δ 4.08–3.94 ppm for axial H adjacent to Cl) compared to cis-isomers. Vibrational spectroscopy (Raman/IR) also distinguishes Cl-Cl spatial relationships via C-Cl stretch band shifts .
Q. What synthetic routes yield this compound with high stereochemical purity?
- Methodological Answer : Vicinal dichlorination of cyclohexene using reagents like MoCl or AlCl-mediated reactions (e.g., benzene sulfonyl chloride with cyclohexene) ensures stereospecificity. Control experiments confirm no isomerization occurs under these conditions, preserving the trans configuration .
Advanced Research Questions
Q. How do solvent polarity and pressure influence the conformational equilibrium of this compound?
- Methodological Answer : Raman spectroscopy studies in solvents like diethyl ether reveal that polar solvents stabilize the diequatorial conformer (more polar due to dipole alignment). High pressure favors the diequatorial form (negative reaction volume, ΔV = –2.1 mL/mol), while low pressure/temperature stabilizes diaxial conformers. Compare with vapor-phase data to isolate solvent effects .
Q. What intermediates form during the ionization of this compound in superacidic media (FSO3_33H–SbF5_55)?
Q. How to resolve contradictions in reported conformational energy differences for this compound?
- Methodological Answer : Discrepancies arise from solvent choice (polar vs. nonpolar) and computational methods (e.g., gas-phase vs. solvated models). Re-evaluate using coupled-cluster theory (CCSD(T)) for gas-phase energy and implicit solvent models (e.g., COSMO) for solution-phase corrections. Compare with experimental ΔG values from variable-temperature NMR .
Q. Why does this compound resist isomerization to the cis form under certain reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
